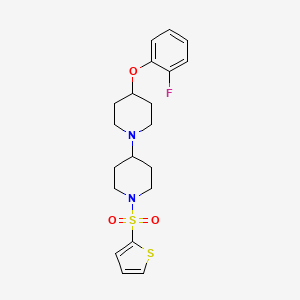

4-Bromo-1-methoxynaphthalene-2-carbaldehyde

Descripción general

Descripción

4-Bromo-1-methoxynaphthalene-2-carbaldehyde (4-Br-1-MNA-2-CA) is a synthetic compound of the aldehyde class of organic molecules. It is a colorless, crystalline solid with a pungent odor and a boiling point of 202 °C. 4-Br-1-MNA-2-CA is a versatile compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

4-Bromo-1-methoxynaphthalene-2-carbaldehyde serves as a precursor in the synthesis of complex molecules with potential pharmacological applications. For example, it has been utilized in the synthesis of thiosemicarbazones, which show selective inhibition against human myeloid leukemia HL60 cells due to their planar structures and the presence of bulky substituents (Chumakov et al., 2014). Additionally, this compound is involved in the synthesis of dihydropyrimidines with antimicrobial activities, demonstrating its role in developing novel therapeutic agents (Sherekar et al., 2021).

Intermediate in Pharmaceutical Synthesis

4-Bromo-1-methoxynaphthalene-2-carbaldehyde acts as an important intermediate in the preparation of non-steroidal anti-inflammatory agents. Its transformation into other compounds showcases the adaptability of this chemical in synthesizing biologically active molecules, such as nabumetone and naproxen, emphasizing its significance in pharmaceutical research (Xu & He, 2010).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-Bromo-1-methoxynaphthalene-2-carbaldehyde are employed as fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids, such as fatty acids and bile acids. This application is crucial for the determination of specific compounds in pharmaceutical formulations, demonstrating the compound's utility in enhancing analytical methodologies (Gatti et al., 1992; Cavrini et al., 1993).

Propiedades

IUPAC Name |

4-bromo-1-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLQDHNUMVTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,3-dichlorophenyl)methyl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B2797127.png)

![7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2797128.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid](/img/structure/B2797132.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2797134.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)

![[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2797139.png)

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)